(3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
The compound (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic molecule characterized by its unique bicyclic structure. This compound features a pyridine ring attached to an octahydropyrrolo[3,4-c]pyrrole core, which is a saturated bicyclic system. The stereochemistry of the molecule is specified by the (3AR,6aS) configuration, indicating the spatial arrangement of atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives and cyclohexanone.
Key Steps:
Reaction Conditions: These reactions generally require specific catalysts, solvents, and temperature control to ensure high yield and purity. Common conditions include
Industrial Production Methods
In an industrial setting, the synthesis of (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and improve reaction control.
Purification Techniques: Use of chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the bicyclic core, potentially leading to the formation of dihydropyridine or fully reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the methylene bridge.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine or fully saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Ligand Design: The compound’s structure makes it a potential ligand in coordination chemistry, useful for creating metal complexes with unique properties.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine
Drug Development: Its unique structure and reactivity profile make it a candidate for drug discovery, particularly in targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism by which (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3AR,6aS)-2-(pyridin-3-ylmethyl)octahydropyrrolo[3,4-c]pyrrole: Similar structure but with a different position of the pyridine ring.
(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole: Another positional isomer with distinct chemical properties.
Uniqueness
Structural Features: The specific (3AR,6aS) configuration and the position of the pyridin-2-ylmethyl group confer unique steric and electronic properties.
Reactivity Profile: Its reactivity in various chemical reactions distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of (3AR,6aS)-2-(pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3aS,6aR)-5-(pyridin-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-4-14-12(3-1)9-15-7-10-5-13-6-11(10)8-15/h1-4,10-11,13H,5-9H2/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEDZLFHTZHPLT-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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